molecular formula C13H28O6 B15194929 3,6,9,11,14,17-Hexaoxanonadecane CAS No. 42598-91-4

3,6,9,11,14,17-Hexaoxanonadecane

Cat. No.: B15194929
CAS No.: 42598-91-4
M. Wt: 280.36 g/mol
InChI Key: SESFSWUPLHLRKU-UHFFFAOYSA-N
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Description

3,6,9,11,14,17-Hexaoxanonadecane is an organic compound with the molecular formula C13H28O6. It is a member of the polyether family, characterized by the presence of multiple ether groups (-O-) within its structure. This compound is known for its unique properties and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,11,14,17-Hexaoxanonadecane typically involves the reaction of polyethylene glycol (PEG) with appropriate alkylating agents. One common method is the Williamson ether synthesis, where PEG is reacted with an alkyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). The reaction conditions usually involve heating the mixture to facilitate the formation of the ether bonds.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6,9,11,14,17-Hexaoxanonadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ether groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

3,6,9,11,14,17-Hexaoxanonadecane finds applications in various fields of scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex polyether structures.

    Biology: Employed in the study of membrane transport and permeability due to its ability to mimic biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems, where its polyether structure can enhance the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and polymer additives due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 3,6,9,11,14,17-Hexaoxanonadecane involves its interaction with various molecular targets and pathways. Its polyether structure allows it to form hydrogen bonds and interact with hydrophilic and hydrophobic regions of molecules. This property makes it effective in solubilizing and stabilizing compounds, facilitating their transport across membranes and enhancing their bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,11,14,17-Hexaoxanonadecane-1,19-diol: Similar structure but with additional hydroxyl groups, enhancing its hydrophilicity.

    2,5,8,11,14,17-Hexaoxanonadecan-19-ol: Contains a hydroxyl group at the terminal position, affecting its reactivity and solubility.

    1,4,7,10,13,16-Hexaoxacyclooctadecane: A cyclic polyether with similar ether linkages but a different structural arrangement.

Uniqueness

This compound is unique due to its linear polyether structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile in various applications, from organic synthesis to drug delivery, distinguishing it from other similar compounds with different structural features.

Properties

CAS No.

42598-91-4

Molecular Formula

C13H28O6

Molecular Weight

280.36 g/mol

IUPAC Name

1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxymethoxy]ethoxy]ethane

InChI

InChI=1S/C13H28O6/c1-3-14-5-7-16-9-11-18-13-19-12-10-17-8-6-15-4-2/h3-13H2,1-2H3

InChI Key

SESFSWUPLHLRKU-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCOCCOCCOCC

Origin of Product

United States

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